(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Description

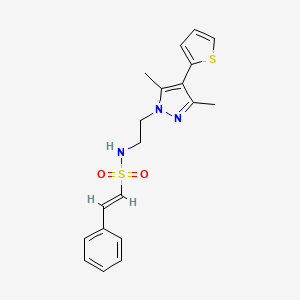

The compound (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a thiophen-2-yl group at the 4-position and methyl groups at the 3- and 5-positions. The ethyl linker connects the pyrazole moiety to an ethenesulfonamide group, with a phenyl substituent on the ethene double bond in the E-configuration.

Crystallographic analysis of such compounds often employs software like SHELX, which is widely used for small-molecule refinement and structure determination.

Properties

IUPAC Name |

(E)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c1-15-19(18-9-6-13-25-18)16(2)22(21-15)12-11-20-26(23,24)14-10-17-7-4-3-5-8-17/h3-10,13-14,20H,11-12H2,1-2H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKFWXFOMIFDOU-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that exhibits a range of biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of thiophene derivatives with pyrazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial and fungal strains. The results indicated significant inhibition zones and low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial efficacy. Notably, it demonstrated effectiveness against:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis

- Fungal Strains : Candida albicans, Aspergillus niger

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 18 | 50 |

| S. aureus | 20 | 25 |

| Bacillus subtilis | 15 | 75 |

| Candida albicans | 16 | 30 |

Antioxidant Activity

The antioxidant capacity was assessed using DPPH and hydroxyl radical scavenging assays. The compound exhibited significant radical scavenging activity, indicating its potential to combat oxidative stress.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| Hydroxyl Radical Scavenging | 50 |

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound was tested against various cancer cell lines, showing promising results comparable to established chemotherapeutics like sorafenib.

| Cell Line | GI50 (µM) |

|---|---|

| HepG2 | 3.6 |

| MCF-7 | 5.7 |

| A549 | 4.0 |

Mechanistic Insights

Molecular docking studies revealed that the compound interacts effectively with key biological targets, including cannabinoid receptors and enzymes involved in cancer progression. The binding affinity was primarily governed by van der Waals interactions and hydrogen bonding.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to the target compound exhibited dual antimicrobial and antioxidant activities, suggesting a multifaceted therapeutic approach.

- Cancer Cell Targeting : Research indicated that modifications in the pyrazole structure could enhance anticancer activity, particularly through increased interaction with tumor cell receptors.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound in anticancer therapies. Compounds containing pyrazole and thiophene derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, related pyrazole derivatives were found to exhibit significant inhibitory effects on glioma cells, suggesting that this compound could also possess similar anticancer properties.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | C6 Glioma | 5.13 |

| Compound B | L929 (Healthy) | >100 |

| This Compound | TBD | TBD |

Flow cytometry analyses have indicated that related compounds induce apoptosis in cancer cells by arresting the cell cycle at specific phases. For example, one derivative was shown to inhibit the cell cycle by 45.1% in the G0/G1 phase and 32.9% in the S phase, indicating that this compound may share similar mechanisms of action.

Enzyme Inhibition

The structural characteristics of (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide suggest its potential as an inhibitor of specific enzymes. Research indicates that compounds with similar structures may interact with enzymes such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), which are critical in various physiological processes.

Case Studies

A notable case study involved a series of pyrazole derivatives that demonstrated promising results in inhibiting human recombinant alkaline phosphatases. The study emphasized the importance of structural modifications in enhancing biological activity. The findings suggest that further exploration of this compound could yield valuable insights into its mechanism of action and therapeutic applications.

Comparison with Similar Compounds

Heterocyclic Core Comparison

The pyrazole-thiophene motif in the target compound can be compared to other heterocyclic systems:

- Triazole-Thione Derivatives : The compound described by Guo et al. () contains a triazole-thione core instead of pyrazole. Both triazoles and pyrazoles are five-membered aromatic heterocycles, but the triazole’s additional nitrogen atom increases hydrogen-bonding capacity (e.g., N–H···S interactions in ). This difference may influence solubility and binding affinity in biological systems.

- Thiophene-Containing Steroids: lists thiophene-substituted steroids (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol). While these share the thiophene group, their steroid backbone contrasts sharply with the pyrazole-sulfonamide framework, leading to divergent physicochemical properties and applications.

Sulfonamide Functional Group Analysis

Sulfonamides are recurrent in medicinal chemistry due to their versatility. For example:

- Antimicrobial Sulfonamides: Classic sulfa drugs like sulfamethoxazole share the sulfonamide group but lack the pyrazole-thiophene system.

- Drospirenone Derivatives: highlights impurities in drospirenone with sulfonamide-like structures (e.g., compound e). These often prioritize steroidal interactions, whereas the target compound’s planar pyrazole-ethenesulfonamide system may favor π-π stacking in protein binding.

Hydrogen-Bonding and Crystallography

The triazole-thione compound in forms hydrogen-bonded hexamers (N–H···O/S), a feature critical for crystal packing. Similarly, the target compound’s sulfonamide group (–SO₂NH–) and pyrazole N–H could participate in hydrogen bonding, influencing crystallinity and solubility. SHELX-based refinements () are likely applicable for resolving such structural details.

Methodological Considerations in Similarity Assessment

As noted in , compound similarity evaluations depend on the method used (e.g., structural, topological, or pharmacophore-based). Key points:

- Structural Similarity : The pyrazole-thiophene-sulfonamide framework may align with kinase inhibitors or anti-inflammatory agents, but dissimilarity metrics could classify it as distinct from triazoles or steroids.

- Biological Response: While structurally similar compounds often share activities, minor substitutions (e.g., methyl groups on pyrazole) can drastically alter pharmacokinetics.

Data Table: Structural Comparison of Selected Compounds

Q & A

Basic Research Questions

Q. How can the structural identity of (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide be confirmed experimentally?

- Methodology : Combine spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks to confirm the (E)-configuration of the ethenesulfonamide group and substitution patterns on the pyrazole and thiophene rings.

- Elemental Analysis (CHNS) : Verify empirical formula consistency (e.g., %C, %H, %N) using a Vario MICRO CHNS analyzer .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline samples are available) by comparing bond lengths/angles to structurally related pyrazole-thiophene derivatives .

Q. What synthetic strategies are optimal for preparing this compound with high purity?

- Methodology :

- Stepwise Functionalization : Start with 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole. Introduce the ethylamine side chain via nucleophilic substitution, followed by sulfonamide coupling with (E)-2-phenylethenesulfonyl chloride under anhydrous conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and HPLC .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assay systems?

- Methodology :

- Orthogonal Assays : Compare results from cell-free enzymatic assays (e.g., kinase inhibition) vs. cell-based viability assays to rule out off-target effects.

- Structural Analog Comparison : Test derivatives with modifications to the pyrazole, thiophene, or sulfonamide moieties to identify critical pharmacophores. For example, replace the thiophene with furan to assess heterocycle-specific interactions .

- Solubility/Permeability Testing : Use PAMPA or Caco-2 models to evaluate if bioavailability differences explain discrepancies .

Q. What computational methods are suitable for predicting the compound’s binding mode to potential targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous targets (e.g., MAPK or serotonin receptors). Validate with MD simulations (GROMACS) to assess binding stability.

- Pharmacophore Modeling : Align structural features (sulfonamide, pyrazole-thiophene core) with known inhibitors (e.g., PKI-SU11274 analogs) to infer mechanism .

Q. How can synthetic yields be improved for the pyrazole-thiophene core under scalable conditions?

- Methodology :

- Catalyst Screening : Test Pd/Cu-mediated cross-coupling for thiophene-pyrazole fusion vs. traditional cyclocondensation (e.g., hydrazine + diketone intermediates).

- Reaction Optimization : Vary solvents (DMF vs. THF), temperature (reflux vs. microwave), and stoichiometry. For example, highlights refluxing with Na2CO3 for sulfonamide coupling .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-alkylation) and adjust reaction times accordingly .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC50 values for this compound against COX-2 vs. COX-1?

- Methodology :

- Assay Validation : Ensure consistent enzyme sources (recombinant human vs. murine COX isoforms) and substrate concentrations (arachidonic acid).

- Allosteric vs. Competitive Inhibition : Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition modality.

- Crystallographic Evidence : Compare binding poses in COX-2 (larger active site) vs. COX-1 to explain selectivity .

Structural and Functional Insights

Q. Why does the thiophene moiety enhance this compound’s metabolic stability compared to furan analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.